molecular formula C9H14O2 B6203542 7-hydroxyspiro[3.5]nonan-2-one CAS No. 1314964-87-8

7-hydroxyspiro[3.5]nonan-2-one

Cat. No. B6203542
CAS RN: 1314964-87-8
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxyspiro[3.5]nonan-2-one is a chemical compound . It is related to 7-azaspiro[3.5]nonan-2-one hydrochloride, which has a molecular weight of 175.66 .


Synthesis Analysis

There is a report on the synthesis of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, which are potent covalent inhibitors against KRAS G12C . The synthesis involved structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity .


Molecular Structure Analysis

The InChI code for 7-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H .


Chemical Reactions Analysis

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C, as revealed by an X-ray complex structural analysis .


Physical And Chemical Properties Analysis

7-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Comprehensive Analysis of 7-Hydroxyspiro[3.5]nonan-2-one Applications

7-Hydroxyspiro[3.5]nonan-2-one is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

KRAS G12C Inhibition for Cancer Therapy: The compound has been identified as a covalent inhibitor of the KRAS G12C mutation, which is a known driver of oncogenic alteration in human cancer . It binds in the switch-II pocket of KRAS G12C, and its derivatives have shown promising results in inhibiting tumor growth in xenograft mouse models .

Metabolic Stability Enhancement: Structural optimization of 7-hydroxyspiro[3.5]nonan-2-one derivatives has led to improved metabolic stability in human and mouse liver microsomes . This enhancement is crucial for developing therapeutic agents with longer half-lives and better pharmacokinetic profiles.

Synthesis of Covalent Binders: The compound serves as a key moiety in the synthesis of covalent binders that target specific proteins involved in disease pathways . This application is significant in drug discovery, where selective and potent binders are required.

Reference Standard for Pharmaceutical Testing: 7-Hydroxyspiro[3.5]nonan-2-one is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods . This is essential for the quality control of pharmaceutical products.

Plant Metabolite Research: As a plant metabolite, the compound can be studied for its role in plant biology and ecology . Understanding its function could lead to insights into plant growth, defense mechanisms, and adaptation strategies.

Chemical Biology and Proteomics: The compound’s ability to interact with proteins makes it a valuable tool in chemical biology and proteomics research. It can be used to study protein functions, interactions, and post-translational modifications.

Molecular Modeling and Simulation: In silico studies utilize 7-hydroxyspiro[3.5]nonan-2-one to model interactions with biological targets. This aids in the prediction of binding affinities and the rational design of new compounds .

Mechanism of Action

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives act as potent covalent inhibitors against KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation, and its inhibition is an effective therapeutic treatment for solid tumors .

Safety and Hazards

The safety information for 7-azaspiro[3.5]nonan-2-one hydrochloride includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

Future Directions

The successful identification of 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b), a potent compound with high metabolic stabilities in human and mouse liver microsomes, suggests potential future directions for the development of similar compounds . Compound 7b showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-hydroxyspiro[3.5]nonan-2-one can be achieved through a multi-step process involving the conversion of a cyclic ketone to a spirocyclic lactone, followed by hydrolysis and oxidation to yield the desired product.", "Starting Materials": [ "Cyclohexanone", "Methyl acetoacetate", "Sodium ethoxide", "Benzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl acetoacetate in the presence of sodium ethoxide to yield 6-methylhept-5-en-2-one", "Step 2: Reaction of 6-methylhept-5-en-2-one with benzaldehyde and sodium borohydride to yield 7-methyl-2-phenylspiro[3.5]nonan-4-one", "Step 3: Hydrolysis of 7-methyl-2-phenylspiro[3.5]nonan-4-one with acetic acid and sodium hydroxide to yield 7-hydroxyspiro[3.5]nonan-4-one", "Step 4: Oxidation of 7-hydroxyspiro[3.5]nonan-4-one with hydrogen peroxide to yield 7-hydroxyspiro[3.5]nonan-2-one" ] }

CAS RN

1314964-87-8

Product Name

7-hydroxyspiro[3.5]nonan-2-one

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.